2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Catalog No.
S1911629
CAS No.
642459-09-4
M.F
C7H5ClN4
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-6-(1H-pyrazol-1-yl)pyrazine

CAS Number

642459-09-4

Product Name

2-chloro-6-(1H-pyrazol-1-yl)pyrazine

IUPAC Name

2-chloro-6-pyrazol-1-ylpyrazine

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H

InChI Key

WGFZJZXNZJZULL-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CN=CC(=N2)Cl

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=N2)Cl

Antileishmanial and Antimalarial Applications

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .

Experimental Procedures: The hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial activity was evaluated against Leishmania aethiopica clinical isolate, and the in vivo antimalarial activity was tested on Plasmodium berghei infected mice .

Results: Compound 13, one of the synthesized pyrazole derivatives, displayed superior antipromastigote activity with an IC50 of 0.018, which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, compounds 14 and 15 showed inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Androgen Receptor Antagonist

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists .

Results: The pyrazole core favored improved growth inhibition in PC-3 cells .

Half-Sandwich Ru(II) Complexes

Scientific Field: Inorganic Chemistry

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of half-sandwich Ru(II) complexes .

Results: The iodo analogues were found to be more cytotoxic compared to their chloro counterparts .

Synthesis of Pyrazole Derivatives

Scientific Field: Organic Chemistry

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of various pyrazole derivatives . Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Rhodium(III)-Catalyzed C–H Functionalization

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in a Rhodium(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .

Results: This method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

2-Chloro-6-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound characterized by the presence of both pyrazine and pyrazole rings. Its molecular formula is C7H5ClN4, and it features a chlorine atom attached to the second position of the pyrazine ring, while the sixth position is substituted with a 1H-pyrazol-1-yl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity.

The chemical behavior of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine includes various reactions typical of halogenated heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing more complex compounds.
  • Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira reactions, which are valuable in forming carbon-carbon bonds .
  • Rearrangement Reactions: Under certain conditions, the structure may rearrange, leading to different isomers or derivatives.

The synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine can be achieved through several methods:

  • Halogenation of Pyrazine Derivatives: Starting from 6-(1H-pyrazol-1-yl)pyrazine, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Condensation Reactions: The compound may also be synthesized via condensation reactions involving pyrazole derivatives and chlorinated pyrazines, typically under acidic or basic conditions to facilitate the formation of the desired product.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to manage reactive functional groups during synthesis .

The applications of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine span various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development targeting infectious diseases and cancers.
  • Agricultural Chemicals: Compounds with similar structures have been investigated for their efficacy as agrochemicals, particularly as fungicides or herbicides.
  • Material Science: The unique electronic properties of this compound make it a candidate for developing new materials, including organic semiconductors or sensors .

Several compounds share structural similarities with 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2-Chloro-4-(1H-pyrazol-1-yl)pyridineChlorinated pyridine with pyrazolePotentially different biological activity due to pyridine ring
3-Chloro-6-(1H-pyrazol-1-yl)pyridazineChlorinated pyridazine with pyrazoleDifferent reactivity patterns due to pyridazine structure
2,6-Di(1H-pyrazol-1-yl)pyridineTwo pyrazole groups on pyridineEnhanced chelation properties; used in coordination chemistry

These compounds highlight the uniqueness of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine in terms of its specific chlorine substitution pattern and the resulting chemical reactivity and biological potential. Each compound's distinct features contribute to its unique applications in various fields.

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2-Chloro-6-(1H-pyrazol-1-yl)pyrazine

Dates

Modify: 2023-08-16

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